molecular formula C19H16F2N2OS B2652498 2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476277-48-2

2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2652498
CAS No.: 476277-48-2
M. Wt: 358.41
InChI Key: LZRNMRXXLFAKIV-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound designed for research applications, featuring a benzamide core linked to a mesityl-substituted thiazole ring. This molecular architecture is characteristic of compounds investigated for their potential biological activity . The structure incorporates a 2,6-difluorobenzoyl group, a motif seen in various pharmacologically active agents, coupled with a 2-aminothiazole scaffold, which is a privileged structure in medicinal chemistry known to contribute to interactions with biological targets . The presence of the sterically hindered 2,4,6-trimethylphenyl (mesityl) group on the thiazole ring may influence the compound's planarity and intermolecular packing, potentially affecting its physicochemical properties and binding characteristics . Researchers may explore this compound as a key intermediate in organic synthesis or as a candidate for screening in discovery programs. Its specific research value and mechanism of action are subjects for ongoing investigation, as with many specialized heterocyclic molecules . This product is intended for laboratory research purposes by qualified personnel.

Properties

IUPAC Name

2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2OS/c1-10-7-11(2)16(12(3)8-10)15-9-25-19(22-15)23-18(24)17-13(20)5-4-6-14(17)21/h4-9H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRNMRXXLFAKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the Trimethylphenyl Group: The trimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, using 2,4,6-trimethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Fluorination: The difluorobenzamide moiety is synthesized by reacting 2,6-difluorobenzoic acid with thionyl chloride to form 2,6-difluorobenzoyl chloride, which is then reacted with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions on the benzamide ring.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to the formation of various derivatives.

    Coupling Reactions: The benzamide moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecular architectures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products of these reactions include various substituted benzamides, oxidized thiazole derivatives, and complex biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, 2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic applications. Its ability to modulate biological pathways could lead to the development of new pharmaceuticals for treating diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The fluorinated benzamide moiety can form strong hydrogen bonds and engage in π-π interactions, while the thiazole ring can participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide with structurally related compounds, highlighting key differences in molecular features and biological activities:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity Spectral Data (IR/NMR)
This compound (Target) C₂₃H₂₀F₂N₂OS 422.48 g/mol Thiazole core, 2,6-difluorobenzamide, 2,4,6-trimethylphenyl Not explicitly reported; inferred modulation of ion channels or kinases due to structural analogs Expected C=O stretch at ~1660–1680 cm⁻¹ (benzamide); aromatic C-F vibrations at ~1100–1250 cm⁻¹
RO2959 () C₂₃H₂₀F₂N₄OS 450.49 g/mol Thiazole-pyridine hybrid, 2,6-difluorobenzamide SOCE (store-operated calcium entry) inhibition; suppresses T-cell proliferation Not reported; similar benzamide C=O stretch expected
Enamine Compound () C₂₁H₁₈F₅NO₂ 411.38 g/mol Trifluoromethyl cyclopropyl, 2-methylpropan-2-yl, benzamide Not reported; high lipophilicity suggests CNS or membrane-targeting applications Trifluoromethyl C-F stretches at ~1100–1200 cm⁻¹; carbonyl at ~1680 cm⁻¹
Triazole Derivatives [7–9] () C₂₄H₁₈F₂N₄O₂S₂ 520.55 g/mol 1,2,4-triazole core, phenylsulfonyl, 2,4-difluorophenyl Antifungal/antimicrobial (inferred from triazole pharmacophore) C=S stretch at ~1247–1255 cm⁻¹; absence of C=O in triazole tautomers

Key Comparative Insights

Structural and Electronic Features

  • Core Heterocycle : The target compound’s thiazole ring provides greater aromatic stability compared to the triazole derivatives in , which exist in thione-thiol tautomeric equilibria . The thiazole’s sulfur atom may enhance π-stacking interactions in biological systems.
  • Substituent Effects: The 2,4,6-trimethylphenyl group on the thiazole increases steric bulk and lipophilicity relative to RO2959’s pyridine-thiazole hybrid. This could improve membrane permeability but reduce solubility.
  • Fluorine Positioning : Both the target compound and RO2959 feature 2,6-difluorobenzamide, which likely directs molecular orientation in binding pockets. The fluorine atoms reduce electron density on the benzamide ring, favoring hydrophobic interactions .

Biological Activity

2,6-Difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy.

Chemical Structure and Properties

The compound features a benzamide core substituted with a difluoro group and a thiazole ring. This structural configuration may contribute to its biological activity.

Molecular Formula : C18H18F2N2S
Molecular Weight : 348.42 g/mol
CAS Number : Not specified in the search results.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been documented to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives of thiazole can induce apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of aromatase and aldosterone synthase, enzymes crucial for steroidogenesis and implicated in breast cancer and other hormonal disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By targeting aromatase and aldosterone synthase, the compound may reduce estrogen levels in hormone-sensitive cancers .
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells through mitochondrial pathways .

Study 1: Antitumor Efficacy

A preclinical study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups. The study highlighted the potential for this compound as a therapeutic agent against hormone-dependent tumors.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the inhibitory effects on aromatase activity. The findings revealed that this compound exhibited IC50 values comparable to established inhibitors. This suggests its viability as a lead compound for further development in treating estrogen-receptor-positive cancers.

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
Anticancer ActivityBreast Cancer Cell LinesInduced apoptosis
Enzyme InhibitionAromataseReduced enzymatic activity
Hormonal RegulationAldosterone SynthaseInhibited steroidogenesis

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